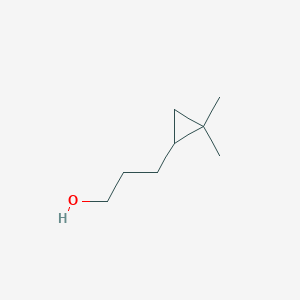
3-(2,2-Dimethylcyclopropyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2,2-Dimethylcyclopropyl)propan-1-ol” is a chemical compound with the CAS Number: 1823348-54-4 . It has a molecular weight of 128.21 and its IUPAC name is 3-(2,2-dimethylcyclopropyl)propan-1-ol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “3-(2,2-Dimethylcyclopropyl)propan-1-ol” is 1S/C8H16O/c1-8(2)6-7(8)4-3-5-9/h7,9H,3-6H2,1-2H3 . This indicates that the compound has a cyclopropyl group attached to a propanol group, with two methyl groups attached to one of the carbon atoms in the cyclopropyl ring.Physical And Chemical Properties Analysis
“3-(2,2-Dimethylcyclopropyl)propan-1-ol” is a liquid at room temperature . It has a molecular weight of 128.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Applications De Recherche Scientifique
Phytol Applications in the Nervous System
- Study Title : Phytol a Natural Diterpenoid with Pharmacological Applications on Central Nervous System: A Review.
- Summary : This systematic review discussed phytol (a diterpene and a structural variant of 3-(2,2-Dimethylcyclopropyl)propan-1-ol) and its pharmaceutical applications in treating Nervous System diseases in humans and/or rodents. The review highlighted the wide range of pharmacological and commercial applications of phytol, including its use in cosmetics, hypolipidemic, anxiolytic, and antidepressant products. The study emphasizes the high pharmacological potential of phytol molecules from both scientific and technological perspectives, suggesting the need for further exploration to facilitate technology transfer and drive economic and industrial growth Costa et al., 2014.
Proanthocyanidins and Flavan-3-ols in Periodontitis Treatment
- Study Title : Proanthocyanidins and Flavan-3-ols in the Prevention and Treatment of Periodontitis—Immunomodulatory Effects, Animal and Clinical Studies.
- Summary : This systematic review covered the immunomodulatory effects of proanthocyanidins and flavan-3-ols (structurally distinct but functionally related to 3-(2,2-Dimethylcyclopropyl)propan-1-ol) in the prevention and treatment of periodontal disease. The study reviewed the molecular mechanisms, structure-activity relationships, and molecular targets of these compounds. It also examined their clinical relevance, highlighting the need for more clinical evidence to support dietary recommendations and complementary treatments Nawrot-Hadzik et al., 2021.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . These indicate that the compound is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
3-(2,2-dimethylcyclopropyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(2)6-7(8)4-3-5-9/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZQBYAROXVBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2833934.png)

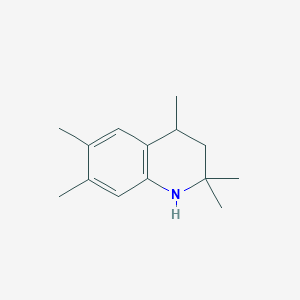
![Ethyl 4-(4-fluorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2833938.png)
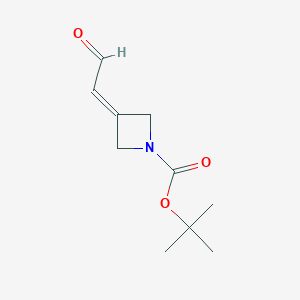
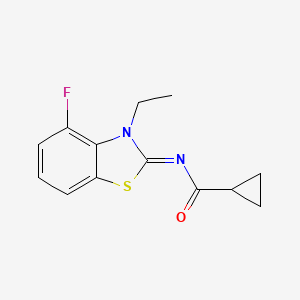
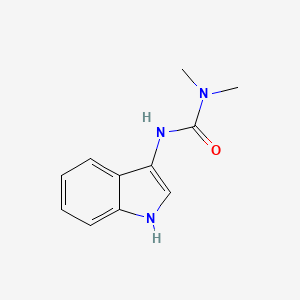

![1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B2833949.png)


![1-(4-Methoxybenzyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea](/img/structure/B2833952.png)
![N-(3,4-dimethoxyphenethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2833955.png)